FGA145

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C23H30N4O5 |

|---|---|

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

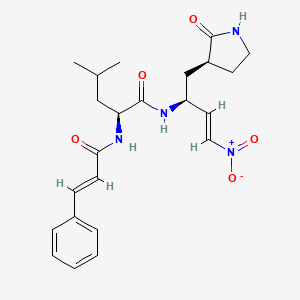

(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide |

InChI |

InChI=1S/C23H30N4O5/c1-16(2)14-20(26-21(28)9-8-17-6-4-3-5-7-17)23(30)25-19(11-13-27(31)32)15-18-10-12-24-22(18)29/h3-9,11,13,16,18-20H,10,12,14-15H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/b9-8+,13-11+/t18-,19+,20-/m0/s1 |

Clé InChI |

JPIABHITBASCNY-AYDFTACZSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2 |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=C[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2 |

Origine du produit |

United States |

Foundational & Exploratory

FGA145: A Covalent Reversible Inhibitor Targeting the Main Protease of SARS-CoV-2

An In-Depth Technical Guide on the Mechanism of Action

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel antiviral candidates is paramount. This guide provides a detailed examination of FGA145, a peptidyl nitroalkene inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This compound demonstrates a covalent reversible mechanism, offering a promising avenue for therapeutic intervention against COVID-19.

Core Mechanism of Action

This compound functions as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a cysteine protease essential for the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[3][4][5][6][7][8] The catalytic activity of Mpro relies on a Cys145-His41 catalytic dyad within its active site.[4][5]

This compound is a peptidomimetic inhibitor, meaning it mimics the natural peptide substrates of Mpro.[9][10] Its mechanism involves the formation of a covalent, yet reversible, bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2] This covalent modification effectively blocks the enzyme's ability to process viral polyproteins, thereby halting viral replication.[7][8] The electrophilic nitroalkene "warhead" of this compound is the reactive moiety that interacts with the nucleophilic thiol group of Cys145.[1][4]

In addition to its primary activity against Mpro, this compound has also been shown to inhibit human Cathepsin L, suggesting a potential multi-target antiviral effect.[1][2][9] Cathepsin L is a host protease that can be involved in the entry of SARS-CoV-2 into host cells.[8]

Quantitative Data Summary

The inhibitory potency and cellular activity of this compound have been characterized through various assays. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Value | Description |

| Mpro Inhibition (Ki) | 1-10 µM | Inhibitory constant against the main protease. |

| Antiviral Activity (EC50) | 11.7 µM | Half-maximal effective concentration in Huh-7-ACE2 cells infected with SARS-CoV-2.[9] |

| Cytotoxicity (CC50) | > 100 µM | Half-maximal cytotoxic concentration in Huh-7-ACE2 cells.[9] |

| Cathepsin L Inhibition (Ki) | 0.053 µM | Inhibitory constant against Cathepsin L.[9] |

Visualizing the Mechanism and Workflow

To better illustrate the processes involved in the study of this compound, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. c19early.org [c19early.org]

- 3. Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. SARS-CoV-2 Main Protease Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 6. Frontiers | Targeting SARS-CoV-2 Proteases for COVID-19 Antiviral Development [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

FGA145: A Technical Whitepaper on the Dual Inhibition of SARS-CoV-2 Mpro and Cathepsin L for Antiviral Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A promising strategy in this endeavor is the dual inhibition of key viral and host factors essential for viral replication and entry. This technical guide provides an in-depth analysis of FGA145, a peptidyl nitroalkene that functions as a dual inhibitor of the SARS-CoV-2 main protease (Mpro) and the host cysteine protease, Cathepsin L (Cat L). By targeting both a critical viral enzyme and a host factor required for viral entry, this compound presents a multi-pronged approach to combating COVID-19. This document details the quantitative inhibitory and antiviral data for this compound, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Introduction

The SARS-CoV-2 lifecycle is critically dependent on the activity of its main protease (Mpro), a viral enzyme responsible for cleaving viral polyproteins into functional non-structural proteins, a process essential for viral replication. Concurrently, for viral entry into host cells, the SARS-CoV-2 spike protein requires proteolytic processing by host proteases. In the endosomal pathway, Cathepsin L plays a pivotal role in this process. Therefore, the simultaneous inhibition of both Mpro and Cathepsin L offers a synergistic strategy to disrupt the viral lifecycle at two distinct stages: replication and entry. This compound has emerged as a noteworthy small molecule capable of this dual inhibition. This whitepaper serves as a comprehensive technical resource on the biochemical and cellular activities of this compound.

Quantitative Data Presentation

The efficacy and safety profile of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against its primary targets, its antiviral potency, and its cellular toxicity.

Table 1: Inhibitory Activity of this compound against Mpro and Cathepsin L

| Target Enzyme | Specific Form | Inhibition Constant (Kᵢ) |

| SARS-CoV-2 Main Protease (Mpro) | Mal-Mpro | 3.71 µM[1] |

| pET21-Mpro | 9.82 µM[1] | |

| Human Cathepsin L (Cat L) | - | 53 nM[1] |

Table 2: Antiviral Efficacy and Cytotoxicity of this compound

| Assay | Cell Line | Parameter | Value |

| Antiviral Activity | Huh-7-ACE2 | EC₅₀ | 11.7 µM[2] |

| Cytotoxicity | Huh-7-ACE2 | CC₅₀ | > 100 µM[2] |

Table 3: Selectivity Profile of this compound against Other Cysteine Proteases

| Protease | Inhibition Constant (Kᵢ) |

| Rhodesain (RhD) | 1.63 nM[1] |

| Cruzain (CRZ) | 12.6 nM[1] |

| Cathepsin B (Cat B) | 206 nM[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by concurrently inhibiting two key proteases. The inhibition of SARS-CoV-2 Mpro disrupts the processing of the viral polyprotein, thereby halting the formation of the viral replication-transcription complex. Simultaneously, the inhibition of host Cathepsin L in the endosome prevents the proteolytic cleavage of the viral spike protein, a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm.

Caption: Dual inhibitory mechanism of this compound on SARS-CoV-2 lifecycle.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general protocols for the key assays used to characterize this compound.

SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic Substrate-Based)

This assay quantifies the enzymatic activity of Mpro through the cleavage of a fluorogenic substrate.

Caption: Workflow for the Mpro fluorogenic inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant SARS-CoV-2 Mpro is diluted to the desired concentration in an appropriate assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3). A fluorogenic Mpro substrate is also prepared in the same buffer. This compound is serially diluted to various concentrations.

-

Assay Plate Preparation: The assay is typically performed in a 384-well plate. Assay buffer, this compound (or vehicle control), and Mpro enzyme are added to the wells.

-

Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for the binding of this compound to Mpro.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to all wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore being released.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percent inhibition at each this compound concentration is determined relative to the vehicle control. The IC₅₀ or Kᵢ value is then calculated by fitting the data to a dose-response curve.

Cathepsin L Inhibition Assay (Fluorogenic Substrate-Based)

This assay is similar in principle to the Mpro assay but uses a specific fluorogenic substrate for Cathepsin L.

Caption: Workflow for the Cathepsin L fluorogenic inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human Cathepsin L is activated and diluted in an acidic assay buffer (e.g., 50 mM MES, 5 mM DTT, pH 5.5). A fluorogenic substrate specific for Cathepsin L is prepared in the same buffer. This compound is serially diluted.

-

Assay Plate Preparation: In a 384-well plate, assay buffer, this compound (or vehicle control), and activated Cathepsin L are combined.

-

Pre-incubation: The plate is incubated (e.g., for 30 minutes) at room temperature.

-

Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.

-

Fluorescence Measurement: Fluorescence is monitored kinetically.

-

Data Analysis: IC₅₀ or Kᵢ values are determined as described for the Mpro assay.

SARS-CoV-2 Antiviral Assay (Viral Titer Reduction Assay)

This cell-based assay measures the ability of this compound to inhibit SARS-CoV-2 replication in a relevant cell line.

Caption: Workflow for the SARS-CoV-2 antiviral assay.

Methodology:

-

Cell Culture: Huh-7-ACE2 cells are seeded in 96-well plates and incubated to form a confluent monolayer.

-

Compound Treatment: The cell culture medium is replaced with medium containing serial dilutions of this compound.

-

Viral Infection: Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Viral Titer Quantification: The cell culture supernatant is collected, and the amount of infectious virus is quantified using a method such as the 50% tissue culture infectious dose (TCID₅₀) assay or a plaque assay.

-

Data Analysis: The percent reduction in viral titer at each this compound concentration is calculated relative to the untreated control. The EC₅₀ value is determined by fitting the data to a dose-response curve.

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay assesses the effect of this compound on the viability of host cells to determine its therapeutic window.

Caption: Workflow for the cytotoxicity assay.

Methodology:

-

Cell Culture: Huh-7-ACE2 cells are seeded in 96-well plates as in the antiviral assay.

-

Compound Treatment: Cells are treated with the same serial dilutions of this compound.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

Viability Assessment: A cell viability reagent is added to the wells. For an MTT assay, the formation of formazan is measured by absorbance. For a CellTiter-Glo® assay, the luminescence, which is proportional to the amount of ATP, is measured.

-

Data Analysis: The percent cell viability at each this compound concentration is calculated relative to the vehicle-treated control. The CC₅₀ value, the concentration at which cell viability is reduced by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising antiviral candidate with a dual mechanism of action against SARS-CoV-2. Its ability to inhibit both the viral Mpro and the host Cathepsin L provides a robust strategy to combat the virus at different stages of its lifecycle. The in vitro data demonstrates potent inhibition of Cathepsin L and moderate inhibition of Mpro, coupled with antiviral activity in a relevant cell model and low cytotoxicity. The selectivity profile of this compound indicates a broader activity against other cysteine proteases, which warrants further investigation to understand potential off-target effects.

Future research should focus on lead optimization to improve the potency against Mpro while retaining the high affinity for Cathepsin L. In vivo studies in animal models of SARS-CoV-2 infection are a critical next step to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological setting. The development of dual inhibitors like this compound holds significant promise for the creation of next-generation antiviral therapies for COVID-19 and potentially other coronavirus infections.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of this compound is in the pre-clinical stage, and its safety and efficacy in humans have not been established.

References

FGA145: A Dual Inhibitor of SARS-CoV-2 Main Protease and Cathepsin L for Antiviral Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FGA145 is a peptidyl nitroalkene that has emerged as a promising antiviral candidate, exhibiting inhibitory activity against both the SARS-CoV-2 main protease (Mpro) and human Cathepsin L. As a reversible covalent inhibitor, this compound presents a multitargeted approach to disrupting the viral life cycle. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and a visualization of its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for COVID-19.

Chemical Structure and Properties

This compound is a synthetic peptidyl nitroalkene. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

While a definitive 2D structure image for this compound is not publicly available in the search results, its identity as a peptidyl nitroalkene synthesized from Boc-L-glutamic acid provides a basis for its general structure. Peptidyl nitroalkenes are characterized by a peptide backbone linked to a nitro-substituted alkene functional group, which acts as a Michael acceptor for covalent interaction with target enzymes.

Physicochemical Properties:

Quantitative physicochemical data for this compound is not extensively detailed in the provided search results. The available information is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₃H₃₀N₄O₇ |

| Molecular Weight | 442.51 g/mol |

Table 1: Physicochemical Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effects by targeting two key proteases involved in the SARS-CoV-2 life cycle: the viral main protease (Mpro) and the host's Cathepsin L.

-

Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro is a cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication and transcription. The catalytic activity of Mpro relies on a Cys-His dyad in its active site. This compound acts as a reversible covalent inhibitor, with its nitroalkene "warhead" forming a covalent bond with the catalytic cysteine residue (Cys145) of Mpro, thereby blocking its proteolytic activity and halting viral replication.

-

Inhibition of Cathepsin L: Cathepsin L is a host cysteine protease located in the endosomes. It is involved in the processing of the SARS-CoV-2 spike (S) protein, which is a critical step for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By inhibiting Cathepsin L, this compound can prevent viral entry into the host cell.

The dual inhibition of both viral replication and entry pathways by this compound represents a potent and potentially synergistic antiviral strategy.

FGA145: A Technical Guide to its Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGA145 is a peptidyl nitroalkene that has emerged as a potent dual inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro) and human cathepsin L. This technical guide provides a comprehensive overview of the synthesis pathway and methodology for this compound, based on published research. Detailed experimental protocols for the key synthetic steps are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the signaling pathways associated with the therapeutic targets of this compound, offering a deeper understanding of its mechanism of action.

Introduction

The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 main protease (Mpro) being a prime target due to its essential role in viral replication.[1] this compound, a peptidyl nitroalkene, has demonstrated significant inhibitory activity against Mpro.[2] Notably, this compound also inhibits human cathepsin L, a host protease involved in the entry of various viruses, including coronaviruses, into host cells.[3][4][5] This dual-inhibitory action makes this compound a compelling candidate for further investigation as a potential antiviral agent. This document serves as a technical resource, consolidating the available information on the synthesis and mechanistic pathways of this compound.

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available reagents. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each key transformation.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the supplementary information of Medrano et al., 2024.

Synthesis of Intermediate 1 (Dipeptide Ester)

-

Reaction: To a solution of Boc-L-glutamic acid γ-methyl ester (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) are added at 0 °C. The mixture is stirred for 30 minutes. Then, L-Leucine methyl ester hydrochloride (1.0 eq) and triethylamine (TEA) (1.2 eq) are added.

-

Conditions: The reaction is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea precipitate. The filtrate is washed successively with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of Intermediate 2 (Dipeptide Alcohol)

-

Reaction: The dipeptide ester (Intermediate 1) (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium borohydride (LiBH4) (2.0 eq) is added portion-wise at 0 °C.

-

Conditions: The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The product is typically used in the next step without further purification.

Synthesis of Intermediate 3 (Dipeptide Aldehyde)

-

Reaction: The dipeptide alcohol (Intermediate 2) (1.0 eq) is dissolved in DCM. Dess-Martin periodinane (1.5 eq) is added.

-

Conditions: The reaction is stirred at room temperature for 2 hours.

-

Work-up and Purification: The reaction is quenched with a saturated solution of Na2S2O3. The mixture is extracted with DCM. The combined organic layers are washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude aldehyde is used immediately in the next step.

Synthesis of Intermediate 4 (Tripeptide Aldehyde)

-

Reaction: The Boc protecting group of the dipeptide aldehyde (Intermediate 3) is removed using trifluoroacetic acid (TFA) in DCM. The resulting amine is then coupled with 3-bromobenzoic acid (1.1 eq) using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in dimethylformamide (DMF).

-

Conditions: The coupling reaction is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography.

Synthesis of Intermediate 5 (Nitroaldol Adduct)

-

Reaction: To a solution of the tripeptide aldehyde (Intermediate 4) (1.0 eq) and nitromethane (5.0 eq) in THF, tetrabutylammonium fluoride (TBAF) (0.2 eq) is added at 0 °C.

-

Conditions: The reaction is stirred at 0 °C for 4 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The product is purified by column chromatography.

Synthesis of this compound

-

Reaction: The nitroaldol adduct (Intermediate 5) (1.0 eq) is dissolved in DCM. Acetic anhydride (2.0 eq) and TEA (3.0 eq) are added, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Conditions: The reaction is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction mixture is diluted with DCM and washed with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the reported quantitative data for the synthesis and activity of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Overall Yield | Not explicitly reported | Medrano et al., 2024 |

| Purity (post-HPLC) | >95% | Medrano et al., 2024 |

| Biological Activity | ||

| Mpro Inhibition (IC50) | 5.2 µM | Medrano et al., 2024 |

| Cathepsin L Inhibition (IC50) | 0.8 µM | Medrano et al., 2024 |

| Antiviral Activity (EC50) | 11.7 µM (Huh-7-ACE2 cells) | Medrano et al., 2024 |

| Cytotoxicity (CC50) | >100 µM (Huh-7-ACE2 cells) | Medrano et al., 2024 |

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effects by targeting two key proteases: the viral Mpro and the host's cathepsin L.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease crucial for cleaving the viral polyproteins into functional non-structural proteins (nsps), which are essential for viral replication and transcription. Inhibition of Mpro directly halts the viral life cycle.[1]

Caption: Inhibition of SARS-CoV-2 Mpro by this compound.

Inhibition of Cathepsin L

Cathepsin L is a lysosomal cysteine protease that plays a role in the entry of several viruses, including SARS-CoV-2, into host cells.[3][4] For SARS-CoV-2, after the virus binds to the ACE2 receptor and is endocytosed, cathepsin L can cleave the viral spike (S) protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[6] By inhibiting cathepsin L, this compound can block this critical entry pathway.

Caption: Inhibition of viral entry by this compound via cathepsin L.

Conclusion

This compound represents a promising antiviral candidate with a dual mechanism of action targeting both a key viral enzyme and a host factor crucial for viral entry. The synthetic pathway, while multi-stepped, utilizes established chemical transformations. The provided experimental protocols and quantitative data offer a valuable resource for researchers in the fields of medicinal chemistry and virology who are interested in the further development and evaluation of this compound and related compounds. The elucidation of its inhibitory effects on both Mpro and cathepsin L provides a strong rationale for its potential as a broad-spectrum antiviral agent. Further studies are warranted to optimize its pharmacokinetic properties and evaluate its efficacy in in vivo models.

References

- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]

- 4. Cathepsins in cellular entry of human pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on the Discovery and Development of FGA145

Following a comprehensive search of publicly accessible scientific literature, patent databases, and clinical trial registries, no information was found regarding a compound or drug candidate designated as FGA145 .

This absence of data suggests that "this compound" may be an internal project code for a compound in the very early stages of discovery within a pharmaceutical or biotechnology company, and thus, not yet disclosed in the public domain. It is also possible that it is a discontinued project or a misnomer.

Without any publicly available information, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or visualizations of signaling pathways related to this compound. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating diagrams for signaling pathways and workflows—are entirely dependent on the availability of this foundational scientific and developmental information.

General information on the drug discovery and development process can be found in various resources. This process typically involves target identification and validation, lead discovery and optimization, preclinical development (including in vitro and in vivo studies), and multiple phases of clinical trials to assess safety and efficacy in humans. However, without specific data on this compound, any discussion would remain hypothetical and would not meet the detailed technical requirements of the original request.

Should information on this compound become publicly available in the future through publications, patent filings, or conference presentations, a detailed technical guide could then be compiled. Researchers and professionals interested in this specific compound are advised to monitor scientific and industry news for any future disclosures.

FGA145: A Technical Guide to a Peptidyl Nitroalkene Inhibitor of Cysteine Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGA145 is a peptidyl nitroalkene that has demonstrated potent inhibitory activity against viral and host cysteine proteases, positioning it as a compound of interest for antiviral drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. Special emphasis is placed on its activity as a reversible covalent inhibitor of SARS-CoV-2 main protease (Mpro) and human cathepsins.

Introduction: The Therapeutic Potential of Peptidyl Nitroalkenes

Peptidyl nitroalkenes represent a class of inhibitors that act as Michael acceptors.[1] The nitroalkene "warhead" is an electrophilic group that can react with nucleophilic residues, such as the cysteine in the active site of proteases, to form a covalent bond.[2] Unlike some covalent inhibitors that bind irreversibly, the interaction of peptidyl nitroalkenes is characterized by a reversible covalent mechanism.[1] This reversibility can be advantageous in drug design, potentially reducing off-target effects and toxicity.[3] this compound has emerged as a notable example from this class, with significant activity against key proteases involved in viral infections.[1]

Mechanism of Action of this compound

This compound functions as a reversible covalent inhibitor of cysteine proteases.[1] The mechanism involves a two-step process:

-

Non-covalent Binding: The peptidyl backbone of this compound first binds non-covalently to the active site of the target protease. This initial binding is driven by shape complementarity and non-covalent interactions between the inhibitor and the enzyme's binding pockets.

-

Reversible Covalent Adduct Formation: Following initial binding, the nucleophilic thiol group of the catalytic cysteine residue in the protease's active site attacks the electrophilic nitroalkene "warhead" of this compound. This results in the formation of a covalent thioether linkage. The nitroalkene chemistry allows for this bond to be reversible, establishing an equilibrium between the non-covalently bound, covalently bound, and unbound states.[4]

This mechanism of action leads to potent inhibition of the target protease's activity.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against several key cysteine proteases. The following tables summarize the available data.

Table 1: Enzymatic Inhibition of this compound against Various Proteases

| Target Protease | Inhibition Constant (Ki) | Reference |

| SARS-CoV-2 Mpro | 1-10 µM | [1] |

| Rhodesain (RhD) | 1.63 nM | [1] |

| Cruzain (CRZ) | 12.6 nM | [1] |

| Cathepsin L (CatL) | 53.0 nM | [1] |

| Cathepsin B (CatB) | 206 nM | [1] |

Table 2: Cellular Antiviral Activity and Cytotoxicity of this compound

| Cell Line | Virus | EC50 | CC50 | Reference |

| Huh-7-ACE2 | SARS-CoV-2 | 11.7 µM | > 100 µM | [1][5] |

Impact on Signaling Pathways

This compound's inhibitory activity against SARS-CoV-2 Mpro and Cathepsin L suggests it can interfere with critical stages of the viral lifecycle.

Inhibition of Viral Replication via Mpro

The SARS-CoV-2 main protease (Mpro) is a viral cysteine protease essential for the replication of the virus.[6] It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[7][8] These nsps are necessary to form the replication and transcription complex (RTC), which is responsible for replicating the viral genome. By inhibiting Mpro, this compound is expected to block the processing of these polyproteins, thereby preventing the formation of a functional RTC and halting viral replication.[7]

Inhibition of Viral Entry via Cathepsin L

Cathepsin L is a host cysteine protease found in endosomes.[9] For some viruses, such as SARS-CoV, after the virus enters the host cell via endocytosis, Cathepsin L is responsible for cleaving the viral spike (S) protein.[10][11] This cleavage event activates the fusogenic potential of the S protein, enabling the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[10] By inhibiting Cathepsin L, this compound can prevent the proteolytic activation of the S protein, thereby blocking viral entry into the host cell.[10]

Experimental Protocols

Synthesis of Peptidyl Nitroalkenes

A general synthetic route for peptidyl nitroalkenes like this compound starts from a protected amino acid, in this case, Boc-L-glutamic acid.[12] The synthesis involves several steps, including amide bond formation and the introduction of the nitroalkene warhead, often via a Henry reaction followed by dehydration.[13][14]

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the inhibitory activity of compounds against the SARS-CoV-2 main protease.[15]

-

Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme

-

FRET-based substrate for Mpro (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.3)

-

Dithiothreitol (DTT)

-

This compound and other test compounds

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the Mpro enzyme to each well (except for no-enzyme controls).

-

Add the diluted this compound or control vehicle to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm) over time.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using appropriate kinetic models (e.g., Morrison equation for tight-binding inhibitors).

-

Cathepsin L Enzymatic Assay

This assay measures the inhibition of Cathepsin L activity.[16]

-

Materials:

-

Recombinant human Cathepsin L

-

Fluorogenic substrate for Cathepsin L (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

DTT

-

This compound and other test compounds

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Activate the Cathepsin L enzyme by pre-incubating with DTT in the assay buffer.

-

In a 96-well plate, add the activated Cathepsin L to each well.

-

Add the diluted this compound or control vehicle to the wells and incubate at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time.

-

Calculate the reaction velocity and determine the IC50 and Ki values as described for the Mpro assay.

-

Cellular Antiviral Assay (SARS-CoV-2)

This assay evaluates the ability of this compound to inhibit viral replication in a cellular context.[5]

-

Materials:

-

Huh-7-ACE2 cells (or other susceptible cell lines)

-

Complete cell culture medium

-

SARS-CoV-2 virus stock

-

This compound

-

Reagents for quantifying viral replication (e.g., for RT-qPCR of viral RNA or for immunofluorescence staining of viral antigens)

-

96-well cell culture plates

-

-

Procedure:

-

Seed Huh-7-ACE2 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted this compound.

-

Incubate for a short period (e.g., 1-2 hours).

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the infected cells for a specified duration (e.g., 24-48 hours).

-

After incubation, quantify the extent of viral replication. This can be done by:

-

Collecting the cell supernatant to measure viral RNA levels by RT-qPCR.

-

Fixing and permeabilizing the cells for immunofluorescence staining of a viral protein (e.g., nucleocapsid) and quantifying the number of infected cells.

-

-

Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC50 value.

-

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.[5]

-

Materials:

-

Huh-7-ACE2 cells

-

Complete cell culture medium

-

This compound

-

Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo)

-

96-well cell culture plates

-

-

Procedure:

-

Seed Huh-7-ACE2 cells in 96-well plates.

-

Add serial dilutions of this compound to the cells.

-

Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).

-

Add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percent cell viability for each this compound concentration relative to untreated control cells.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Conclusion

This compound is a potent peptidyl nitroalkene inhibitor of cysteine proteases with demonstrated activity against key viral and host targets. Its reversible covalent mechanism of action and significant in vitro efficacy against SARS-CoV-2 Mpro and Cathepsin L highlight its potential as a lead compound for the development of novel antiviral therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers in the field of drug discovery and development to further investigate this compound and related compounds.

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]

- 11. Cathepsin L Functionally Cleaves the Severe Acute Respiratory Syndrome Coronavirus Class I Fusion Protein Upstream of Rather than Adjacent to the Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Amino-Acid-Based Nitroalkenes [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. aurorabiolabs.com [aurorabiolabs.com]

- 16. resources.novusbio.com [resources.novusbio.com]

In-depth Technical Guide: The Reversible Covalent Inhibition Mechanism of FGA145

Information regarding the molecule designated FGA145 is not currently available in the public domain. Extensive searches for "this compound" and related terms across scientific literature and drug development databases did not yield any specific information about a molecule with this identifier.

This suggests that "this compound" may be an internal development codename for a compound that has not yet been publicly disclosed, a very recent discovery not yet published, or potentially a mistyped identifier.

Without access to the specific chemical structure, target protein, or any experimental data associated with this compound, it is not possible to provide the requested in-depth technical guide on its reversible covalent inhibition mechanism. The creation of data tables, detailed experimental protocols, and mechanistic diagrams is contingent upon the availability of this foundational information.

Alternative Approach: A Template for a Technical Guide on Reversible Covalent Inhibition

To fulfill the user's request for a guide on this topic, we can provide a template based on a well-characterized reversible covalent inhibitor. This will demonstrate the expected structure and content of such a document, which can be adapted once information on this compound becomes available.

For this purpose, we will use Ibrutinib , a known reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), as an illustrative example.

Illustrative Example: The Reversible Covalent Inhibition Mechanism of Ibrutinib

Introduction

Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK. This inhibition is crucial for disrupting B-cell receptor (BCR) signaling pathways, which are constitutively active in various B-cell malignancies. This guide details the mechanism, experimental validation, and key quantitative parameters of ibrutinib's interaction with BTK.

Mechanism of Reversible Covalent Inhibition

The inhibitory process of ibrutinib involves a two-step mechanism. Initially, ibrutinib non-covalently binds to the ATP-binding pocket of BTK. This initial binding orients the electrophilic acrylamide "warhead" of ibrutinib in close proximity to the nucleophilic thiol group of the Cys481 residue. Subsequently, a Michael addition reaction occurs, leading to the formation of a covalent, yet reversible, bond. The reversibility of this interaction is a key feature that contributes to its safety profile by minimizing off-target effects.

Caption: Ibrutinib inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters that characterize the interaction between ibrutinib and BTK.

| Parameter | Value | Method | Reference |

| IC50 | 0.5 nM | Cell-based assay | [1] |

| Ki | 1.2 nM | Enzyme kinetics | [2] |

| kon | 6.7 x 104 M-1s-1 | Surface Plasmon Resonance | [3] |

| koff | 8.1 x 10-5 s-1 | Surface Plasmon Resonance | [3] |

| Residence Time (1/koff) | ~3.4 hours | Surface Plasmon Resonance | [3] |

Experimental Protocols

-

Objective: To confirm the covalent modification of BTK by ibrutinib at Cys481.

-

Methodology:

-

Recombinant BTK protein is incubated with a molar excess of ibrutinib for a defined period.

-

The protein-inhibitor complex is denatured, reduced, and alkylated.

-

The protein is digested into smaller peptides using a protease (e.g., trypsin).

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrum is analyzed to identify the peptide containing Cys481 and confirm the mass shift corresponding to the addition of the ibrutinib molecule.

-

Caption: Workflow for confirming covalent modification of BTK by ibrutinib using mass spectrometry.

-

Objective: To determine the concentration of ibrutinib required to inhibit 50% of BTK activity in a cellular context.

-

Methodology:

-

B-cells are treated with varying concentrations of ibrutinib.

-

The cells are lysed to release the cellular proteins.

-

The lysate is added to a microplate pre-coated with an antibody that captures BTK.

-

A substrate for BTK is added, along with ATP.

-

The phosphorylation of the substrate is detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

The signal is quantified, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

Ibrutinib serves as a paradigm for the successful development of a reversible covalent inhibitor. Its mechanism of action, characterized by initial non-covalent binding followed by the formation of a reversible covalent bond with Cys481 of BTK, provides both high potency and selectivity. The experimental methodologies outlined in this guide are fundamental for the characterization of such inhibitors and can be applied to the study of novel agents like this compound once information becomes publicly available.

Should you have an alternative identifier for the molecule of interest, please provide it, and a new search can be initiated.

References

In-Depth Technical Guide to FGA145: A Dual Inhibitor of SARS-CoV-2 Main Protease and Human Cathepsin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGA145 is a synthetic, peptidyl nitroalkene compound that has been identified as a potent, reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro) and human Cathepsin L.[1][2][3][4] Its dual-targeting mechanism presents a promising avenue for the development of antiviral therapeutics against COVID-19. This technical guide provides a comprehensive overview of the available quantitative data, experimental protocols, and the molecular pathways associated with this compound.

Quantitative Data Summary

The inhibitory and antiviral activities of this compound have been quantified through various assays. The key parameters, including the inhibition constant (Ki), half-maximal effective concentration (EC50), and cytotoxic concentration (CC50), are summarized in the table below for clear comparison.

| Parameter | Target/Assay System | Value | Reference(s) |

| Ki | Cathepsin L | 53 nM | [1][2][3][4] |

| SARS-CoV-2 Mpro (Mal-Mpro) | 3.71 µM | [2][3][4] | |

| SARS-CoV-2 Mpro (pET21-Mpro) | 9.82 µM | [2][3][4] | |

| EC50 | Antiviral activity against SARS-CoV-2 in Huh-7-ACE2 cells | 11.7 µM | [1][5] |

| CC50 | Cytotoxicity in Huh-7-ACE2 cells | >100 µM | [1][5] |

Signaling Pathways and Mechanism of Action

This compound exerts its antiviral effects by targeting key proteases involved in the SARS-CoV-2 life cycle. The primary target is the viral main protease (Mpro), an enzyme essential for processing viral polyproteins into functional proteins required for viral replication.[5][6][7] By inhibiting Mpro, this compound directly halts the viral replication machinery.[7]

Additionally, this compound inhibits human Cathepsin L, a host protease that can facilitate the entry of SARS-CoV-2 into host cells by priming the viral spike protein.[1][2][8] This dual-inhibition mechanism, targeting both a viral and a host factor, may offer a synergistic antiviral effect and a higher barrier to the development of viral resistance.

Below is a diagram illustrating the points of intervention of this compound in the SARS-CoV-2 life cycle.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the validation and further development of this compound. The following sections outline the protocols for determining the Ki and EC50 values.

Determination of Inhibition Constant (Ki) for Mpro and Cathepsin L

A Förster Resonance Energy Transfer (FRET)-based enzymatic assay is a common method for determining the inhibitory activity of compounds against proteases like Mpro and Cathepsin L.[8][9]

Materials:

-

Recombinant SARS-CoV-2 Mpro or human Cathepsin L

-

Fluorogenic peptide substrate specific for the respective protease

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.3)

-

This compound (dissolved in DMSO)

-

96-well or 384-well microplates (black, non-binding surface)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Add a fixed concentration of the enzyme (Mpro or Cathepsin L) to each well of the microplate.

-

Add the serially diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence progress curves.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to the Morrison equation for tight-binding inhibitors or use the Cheng-Prusoff equation if the IC50 is determined separately, to calculate the Ki value.

Determination of Antiviral EC50 in a Cell-Based Assay

The half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 is determined using a cell-based antiviral assay, often employing a cell line that is susceptible to viral infection, such as Huh-7-ACE2 cells.[5][10][11]

Materials:

-

Huh-7-ACE2 cells

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

SARS-CoV-2 virus stock of a known titer

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus particles, or high-content imaging for viral antigens)

-

Reagents for assessing cell viability (e.g., CellTiter-Glo® or MTS assay)

Procedure:

-

Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted this compound.

-

Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.

-

Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, quantify the extent of viral replication in the supernatant or cell lysate using the chosen method (e.g., qRT-PCR).

-

In a parallel plate without virus infection, assess the cytotoxicity of this compound at the same concentrations using a cell viability assay to determine the CC50.

-

Plot the percentage of viral inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Conclusion

This compound demonstrates a promising profile as a dual inhibitor of SARS-CoV-2 Mpro and human Cathepsin L. The provided quantitative data and experimental outlines serve as a foundational guide for researchers in the field of antiviral drug development. Further investigation into the pharmacokinetics, in vivo efficacy, and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

- 1. SARS-CoV-2 Main Protease: Significance and symbolism [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]

- 5. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of SARS-CoV-2 main protease in innate immune regulation: From molecular mechanisms to therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. ebiohippo.com [ebiohippo.com]

- 9. benchchem.com [benchchem.com]

- 10. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

FGA145 Protocol for In Vitro Enzyme Assays: Information Not Found

Without foundational information on what "FGA145" refers to—such as whether it is a test compound, an enzyme, a specific assay kit, or a particular methodology—it is not possible to provide the detailed Application Notes and Protocols as requested. The core requirements, including the summarization of quantitative data, detailed experimental procedures, and the creation of signaling pathway and workflow diagrams, are contingent on the availability of specific data related to "this compound."

Researchers, scientists, and drug development professionals seeking information on a specific protocol should verify the correct designation and search for literature associated with the specific enzyme, inhibitor, or technology of interest. General principles of in vitro enzyme assays are well-established, and protocols are typically tailored to the specific enzyme and substrate being investigated. Key considerations for designing such assays include selecting an appropriate buffer system, determining optimal substrate and enzyme concentrations, and choosing a suitable detection method (e.g., absorbance, fluorescence, luminescence).

General Workflow for Developing an In Vitro Enzyme Assay:

Caption: A generalized workflow for performing an in vitro enzyme assay.

Should specific information regarding "this compound" become available, a detailed application note and protocol can be developed.

Application Notes and Protocols for FGA145 in SARS-CoV-2 Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGA145 is a peptidyl nitroalkene compound that has demonstrated inhibitory activity against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. It functions as an inhibitor of the viral main protease (Mpro), an essential enzyme for viral replication. These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in relevant cell culture models.

Mechanism of Action

This compound targets the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease crucial for the viral life cycle as it cleaves the viral polyproteins into functional non-structural proteins (nsps) required for viral replication and transcription. This compound is believed to form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby inactivating the enzyme and halting viral replication.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against SARS-CoV-2 in Huh-7-ACE2 cells.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | 11.7[1] | >100[1] | >8.5 |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of the cells. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI is desirable.

Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Line: Huh-7-ACE2 (human hepatoma cells stably expressing human ACE2). Other susceptible cell lines like Vero E6 or Calu-3 can also be used.

Protocol:

-

Culture Huh-7-ACE2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a suitable concentration of a selection antibiotic (e.g., puromycin) to maintain ACE2 expression.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay

This protocol determines the toxicity of this compound to the host cells.

Materials:

-

Huh-7-ACE2 cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

-

Plate reader

Protocol:

-

Seed Huh-7-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare a serial dilution of this compound in cell culture medium. It is recommended to start with a high concentration (e.g., 200 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) and a cell-only control.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Antiviral Assay (Virus Yield Reduction Assay)

This protocol measures the ability of this compound to inhibit SARS-CoV-2 replication. Note: All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Materials:

-

Huh-7-ACE2 cells

-

96-well plates

-

This compound stock solution

-

SARS-CoV-2 viral stock (with a known titer)

-

Cell culture medium

-

Reagents for viral quantification (e.g., for RT-qPCR or plaque assay)

Protocol:

-

Seed Huh-7-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium. Based on the known EC50, a starting concentration of 50 µM with 2-fold dilutions is recommended. Include a virus-only control and a cell-only control.

-

Remove the medium and pre-treat the cells with the this compound dilutions for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 to 0.1.

-

Incubate the plate for 48-72 hours at 37°C.

-

Collect the cell culture supernatant to quantify the viral yield.

-

Quantification of Viral Yield:

-

RT-qPCR: Extract viral RNA from the supernatant and perform quantitative reverse transcription PCR to determine the number of viral genome copies.

-

Plaque Assay or TCID50 Assay: Perform a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on Vero E6 cells using the collected supernatant to determine the infectious virus titer.

-

-

Calculate the percentage of viral inhibition for each this compound concentration relative to the virus-only control.

-

Determine the EC50 value by plotting the percentage of viral inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| High variability in results | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure uniform cell seeding, use calibrated pipettes, and avoid using the outer wells of the plate. |

| No antiviral activity observed | This compound degradation, incorrect concentration, or resistant viral strain. | Check the stability and storage of this compound, verify the concentration of the stock solution, and confirm the identity of the viral strain. |

| High cytotoxicity at low concentrations | This compound is unstable in the medium, or the cells are overly sensitive. | Test the stability of this compound in the culture medium over the incubation period. Use a different, more robust cell line if necessary. |

Safety Precautions

-

All experiments involving live SARS-CoV-2 must be conducted in a BSL-3 facility by trained personnel.

-

Follow all institutional and national guidelines for handling infectious materials.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection.

-

Handle this compound with care, following the manufacturer's safety data sheet (SDS).

These detailed protocols and application notes should serve as a comprehensive guide for researchers utilizing this compound in their SARS-CoV-2 cell culture assays. Proper experimental design and adherence to safety protocols are paramount for obtaining reliable and meaningful results.

References

FGA145 solubility and preparation for experiments

To the Researcher: No publicly available information was found for a compound designated "FGA145" at the time of this request. The following application notes and protocols are provided as a general template and must be adapted based on the specific physicochemical properties and biological activity of this compound, once that information is available. It is imperative to consult internal documentation or contact the compound provider for specific details regarding this compound.

Compound Information Summary

A thorough understanding of the compound's basic properties is the critical first step in experimental design.

| Property | Value | Source |

| IUPAC Name | Data Not Available | Internal Documentation |

| Molecular Formula | Data Not Available | Internal Documentation |

| Molecular Weight | Data Not Available | Internal Documentation |

| Target(s) | Data Not Available | Internal Documentation/Literature |

| CAS Number | Data Not Available | Internal Documentation |

Solubility Data

Accurate solubility data is essential for preparing stock solutions and ensuring the compound remains in solution during experiments. The following table should be populated with empirical data.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Observations |

| DMSO | Determine Experimentally | Calculate | e.g., Clear solution, precipitation observed |

| Ethanol | Determine Experimentally | Calculate | e.g., Clear solution, precipitation observed |

| PBS (pH 7.4) | Determine Experimentally | Calculate | e.g., Clear solution, precipitation observed |

| Cell Culture Media | Determine Experimentally | Calculate | e.g., Clear solution, precipitation observed |

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated pipettes

-

Vortex mixer

-

Water bath or heat block (optional)

Protocol for a 10 mM Stock Solution in DMSO:

-

Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

-

Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)

-

-

Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microfuge tube.

-

Add Solvent: Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) for 5-10 minutes may be attempted. Caution: Heat stability of this compound is unknown.

-

Sterilization: If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

In Vitro Cellular Assay Protocol

This protocol provides a general workflow for treating cells with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well cell culture plates

-

Assay-specific reagents (e.g., lysis buffer, reporter assay reagents)

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency (typically 24 hours).

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and does not exceed a level toxic to the cells (typically ≤ 0.5%).

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the prepared working solutions of this compound or vehicle control to the respective wells.

-

-

Incubation: Incubate the cells for the desired treatment duration at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis: Following incubation, proceed with the specific assay protocol (e.g., cell viability assay, western blotting, qPCR).

Workflow for In Vivo Experiment Preparation

Preparing this compound for animal studies requires careful consideration of the formulation to ensure bioavailability and minimize toxicity.

Workflow Diagram:

Caption: Workflow for this compound in vivo experiment preparation.

Signaling Pathway Diagrams

As the molecular target and mechanism of action of this compound are unknown, a hypothetical signaling pathway diagram is provided below for illustrative purposes. This diagram must be replaced with the correct pathway once the target of this compound is identified.

Hypothetical Kinase Cascade Inhibition by this compound:

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Disclaimer: The information provided in these application notes is intended as a general guide. All experimental procedures, especially those involving in vivo work, must be conducted in accordance with institutional guidelines and regulations. The solubility, stability, and biological activity of this compound must be empirically determined.

Application Notes and Protocols for FGA145 in Antiviral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGA145 is a peptidyl nitroalkene that has demonstrated antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Its mechanism of action involves the inhibition of key proteases essential for the viral life cycle. These application notes provide a summary of the known antiviral activity of this compound, detailed protocols for its evaluation in a research setting, and an overview of its potential mechanism of action.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The following table summarizes the key quantitative data for this compound against SARS-CoV-2 in Huh-7-ACE2 cells.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Target Virus | Cell Line |

| This compound | 11.7 | >100 | >8.5 | SARS-CoV-2 | Huh-7-ACE2 |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.

Mechanism of Action

This compound functions as a dual inhibitor, targeting both a viral protease and a host cell protease.

-

Inhibition of Viral Main Protease (Mpro): this compound acts as a covalent reversible inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a cysteine protease crucial for cleaving the viral polyproteins into functional non-structural proteins necessary for viral replication.[3] By inhibiting Mpro, this compound disrupts the viral replication cycle.

-

Inhibition of Host Cathepsin L: this compound also inhibits the host's cathepsin L, a lysosomal cysteine protease.[1][2] Cathepsin L is involved in the entry of some viruses, including SARS-CoV-2, into the host cell by facilitating the cleavage of the viral spike protein.

The dual-targeting mechanism of this compound, affecting both viral replication and entry, makes it a compound of interest for further antiviral research.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound. These protocols are based on standard virological assays and can be adapted for specific research needs.

Cell Viability and Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Huh-7-ACE2 or Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader

Procedure:

-

Seed Huh-7-ACE2 or Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (EC50 Determination)

This protocol measures the effectiveness of this compound in inhibiting viral replication. A plaque reduction assay is a gold standard method.

Materials:

-

Vero E6 cells

-

DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

-

SARS-CoV-2 virus stock of known titer

-

This compound stock solution (in DMSO)

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., 0.6% Avicel or 1.2% methylcellulose in DMEM)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (4% in PBS)

Procedure:

-

Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

-

In a separate tube, mix the virus (at a concentration to produce 50-100 plaques per well) with each this compound dilution and incubate for 1 hour at 37°C.

-

Remove the growth medium from the cell monolayer and wash with PBS.

-

Inoculate the cells with 200 µL of the virus-FGA145 mixture. Include a virus-only control.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the inoculum and add 2 mL of the overlay medium containing the corresponding concentration of this compound.

-

Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

-

Fix the cells with 4% formalin for 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Quantification of Viral RNA by qRT-PCR

This method quantifies the effect of this compound on the production of viral RNA.

Materials:

-

Huh-7-ACE2 or other susceptible cells

-

SARS-CoV-2 virus

-

This compound

-

RNA extraction kit

-

qRT-PCR master mix

-

Primers and probes specific for a viral gene (e.g., N or E gene) and a host housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Seed cells in a 24-well plate and incubate overnight.

-

Treat the cells with different concentrations of this compound for 2 hours before infection.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

-

After 1 hour of adsorption, remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.

-

Incubate for 24-48 hours.

-

Harvest the cell supernatant or cell lysate for RNA extraction using a suitable kit.

-

Perform one-step qRT-PCR using primers and probes for the viral and host genes.

-

Calculate the relative viral RNA levels using the ΔΔCt method, normalized to the housekeeping gene and relative to the untreated infected control.

Visualizations

Experimental Workflow for Antiviral Assays

Caption: General experimental workflow for determining the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound.

Potential Signaling Pathway Modulation by this compound

Inhibition of the SARS-CoV-2 main protease (Mpro) by compounds like this compound may have downstream effects on host cell signaling pathways that are often dysregulated during viral infection. One such critical pathway is the NF-κB signaling cascade, which plays a central role in the inflammatory response. The following diagram illustrates a potential mechanism by which Mpro inhibitors could modulate this pathway. Note: This is a generalized representation for Mpro inhibitors and has not been specifically confirmed for this compound.

Caption: Potential modulation of the NF-κB signaling pathway by Mpro inhibitors like this compound.

Conclusion